molecular formula C7H7N3S B3383788 s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- CAS No. 4926-23-2

s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-

Cat. No.: B3383788
CAS No.: 4926-23-2
M. Wt: 165.22 g/mol
InChI Key: UEUWVMQKRGUHIQ-UHFFFAOYSA-N
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Description

s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-: is a heterocyclic compound that belongs to the triazole family. This compound is characterized by a triazole ring fused to a pyridine ring, with a thiol group at the 3-position and a methyl group at the 7-position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-7-methylpyridine with thiocarbonyl compounds under acidic or basic conditions to form the triazole ring . The reaction conditions, such as temperature and solvent, can significantly affect the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and high yield. The choice of solvents and catalysts is also crucial in industrial settings to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can introduce a variety of functional groups at the 7-position .

Scientific Research Applications

Mechanism of Action

The mechanism of action of s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects . The specific pathways involved depend on the target organism or cell type.

Comparison with Similar Compounds

  • s-Triazolo[4,3-a]pyridine, 3,5,7-trimethyl-
  • Triazolo[4,3-a]pyrazine derivatives
  • 1,2,4-Triazolo[4,3-b]pyridazine derivatives

Comparison: s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl- is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. Compared to other triazole derivatives, this compound may exhibit different pharmacokinetic properties and therapeutic potentials .

Properties

IUPAC Name

7-methyl-2H-[1,2,4]triazolo[4,3-a]pyridine-3-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c1-5-2-3-10-6(4-5)8-9-7(10)11/h2-4H,1H3,(H,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUWVMQKRGUHIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NNC(=S)N2C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50407686
Record name MLS002693695
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4926-23-2
Record name 7-Methyl-1,2,4-triazolo[4,3-a]pyridine-3(2H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4926-23-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 70720
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004926232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002693695
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70720
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002693695
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50407686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
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s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
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s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
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s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
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s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-
Reactant of Route 6
s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-

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